Ampiclox

Catalog No.
S518804
CAS No.
62713-27-3
M.F
C35H36ClN6NaO9S2
M. Wt
807.27
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ampiclox

CAS Number

62713-27-3

Product Name

Ampiclox

IUPAC Name

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((aminophenylacetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-, mixt. with (2S-(2alpha,5alpha,6beta))-6-(((3-(2-chlorophenyl)-5-methyl-4-isoxazolyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid

Molecular Formula

C35H36ClN6NaO9S2

Molecular Weight

807.27

InChI

1S/C19H18ClN3O5S.C16H19N3O4S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;;+1/p-1/t13-,14+,17-;9?,10-,11+,14-;/m11./s1

InChI Key

DTDVLGOPXRTVSW-WNMMQFCISA-M

SMILES

Cc1c(c(no1)c2ccccc2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(c3ccccc3)N)C(=O)[O-])C.[Na+]

Solubility

Soluble in DMSO

Synonyms

Ampiclox, Cloxap

Description

The exact mass of the compound Cloxap is 806.1571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ampiclox is a pharmaceutical compound that combines two antibiotics: ampicillin and cloxacillin. This combination enhances its efficacy against a broader range of bacterial infections, particularly those caused by penicillin-resistant organisms. Ampicillin is a broad-spectrum antibiotic belonging to the aminopenicillin family, while cloxacillin is a narrow-spectrum antibiotic effective against staphylococci that produce beta-lactamase, an enzyme that can inactivate many penicillins. The structural formula for ampicillin is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S and for cloxacillin is C19H17ClN3O5SC_{19}H_{17}ClN_{3}O_{5}S .

Ampiclox functions through the disruption of bacterial cell wall synthesis. Both components inhibit the action of penicillin-binding proteins (PBPs), which are crucial for the formation of peptidoglycan, a key structural component of bacterial cell walls. When these proteins are inhibited, it leads to cell lysis and death of the bacteria. The specific reactions involve:

  • Binding to PBPs: Ampicillin and cloxacillin bind irreversibly to PBPs, preventing cross-linking of peptidoglycan layers.
  • Cell Lysis: The inhibition of PBPs activates autolytic enzymes within the bacteria, leading to cell wall breakdown .

Ampiclox exhibits bactericidal activity against a wide variety of gram-positive and some gram-negative bacteria. It is particularly effective against:

  • Gram-positive bacteria: Staphylococcus aureus (including methicillin-sensitive strains), Streptococcus pneumoniae, and Enterococcus species.
  • Gram-negative bacteria: Escherichia coli, Proteus mirabilis, and Haemophilus influenzae.

The combination enhances its effectiveness against beta-lactamase-producing strains, making it a valuable option in treating resistant infections .

The synthesis of ampicillin involves the acylation of 6-aminopenicillanic acid with D-(-)-α-phenylglycine, which can be achieved through microbiological or chemical methods. This process typically involves:

  • Microbiological Synthesis: Utilizing specific strains of bacteria that naturally produce ampicillin.
  • Chemical Synthesis: Employing chemical reagents to facilitate the acylation reaction in controlled laboratory settings.

Cloxacillin is synthesized through a similar process but includes modifications to enhance its stability against beta-lactamases .

Ampiclox is primarily used in clinical settings for treating various infections, including:

  • Respiratory tract infections
  • Urinary tract infections
  • Skin and soft tissue infections
  • Bone and joint infections

It is administered via oral or intravenous routes depending on the severity of the infection and patient condition .

Ampiclox can interact with several medications, which may alter its effectiveness or increase the risk of adverse effects:

  • Probenecid: Inhibits renal excretion, increasing blood levels of ampiclox.
  • Anticoagulants: Concurrent use may enhance anticoagulant effects.
  • Oral contraceptives: May reduce their effectiveness due to alterations in gut flora .
  • Bacteriostatic antibiotics: Such as tetracyclines may interfere with the bactericidal action of ampiclox .

Ampiclox shares similarities with other antibiotics but has unique characteristics due to its dual-action mechanism. Below are some comparable compounds:

CompoundTypeSpectrumUnique Features
AmoxicillinAminopenicillinBroadHigher oral bioavailability than ampicillin
CloxacillinIsoxazolyl penicillinNarrowResistant to staphylococcal beta-lactamases
MethicillinBeta-lactam antibioticNarrowPrimarily effective against staphylococci
PiperacillinExtended-spectrum penicillinBroadOften combined with tazobactam for enhanced activity

Uniqueness of Ampiclox:

  • Combines broad-spectrum activity (ampicillin) with resistance against certain resistant strains (cloxacillin).
  • Effective in treating mixed infections where both types of bacteria are present.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

806.1571

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Proniewska W, Kaliciński A, Ziobro J, Nowak W. [Clinical-bacteriological assessment of Ampiclox]. Wiad Lek. 1973 Jun 15;26(12):1137-41. Polish. PubMed PMID: 4724966.
2: Kaplan L, Stegman TM. Single-blind comparative trial of trimethoprim-sulphamethoxazole and ampiclox. S Afr Med J. 1972 Mar 18;46(12):318-21. PubMed PMID: 4554199.
3: Witzel L. [Topical wound treatment with the antibiotic ampiclox 800]. Munch Med Wochenschr. 1969 Jul 11;111(28):1497-8. German. PubMed PMID: 5819695.

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